Anhydroicaritin

描述

无水淫羊藿素是一种天然存在的黄酮类化合物,来源于淫羊藿属植物。它以其多种药理作用而闻名,包括抗炎、抗癌和抗骨质疏松作用。由于其潜在的治疗应用,无水淫羊藿素在科学研究中引起了极大的关注。

准备方法

合成路线和反应条件: 无水淫羊藿素可以通过一系列九步从市售间苯三酚合成。 合成路线涉及改进的 Algar-Flynn-Oyamada 环化和接力 Claisen-Cope 重排 . 反应条件通常需要在无水条件下使用惰性氩气气氛和干燥溶剂 .

工业生产方法: 无水淫羊藿素的工业生产涉及从淫羊藿属植物中提取淫羊藿苷,然后进行酶促水解以生产无水淫羊藿素。 该方法因其效率和成本效益而受到青睐 .

化学反应分析

Hydrolysis Reactions

Anhydroicaritin can be synthesized through the hydrolysis of icariin. The hydrolysis process involves breaking down the glycosidic bond in icariin using various catalysts and conditions.

-

Enzymatic Hydrolysis : Studies have shown that enzymes like cellulase and β-glucosidase can effectively hydrolyze icariin to yield this compound. Optimal conditions for this reaction typically include:

-

Temperature: 37°C

-

Time: 2.5 hours

-

Enzyme concentration: 5 mg in 25 mL of water

-

-

Acidic Hydrolysis : Another method involves using concentrated sulfuric acid as a catalyst in an ethanol solvent at elevated temperatures (80°C for 3 hours). This method has been reported to yield high amounts of this compound, optimizing the reaction conditions for maximum efficiency .

Mannich Reaction Derivatives

This compound can also undergo Mannich reactions to form various derivatives with potential cytotoxic properties against cancer cells. The basic reaction involves treating this compound with formaldehyde and secondary amines under specific conditions:

-

Reaction Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: Room temperature or slightly elevated

-

Time: Typically ranges from several hours to overnight

-

This reaction has led to the synthesis of numerous Mannich base derivatives that exhibit varying degrees of cytotoxicity against human cancer cell lines such as HeLa and HCC1954 .

Antioxidant Activity

This compound has shown significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The mechanism involves:

-

Reduction Reactions : this compound can donate electrons to free radicals, thus neutralizing them.

-

Enzymatic Activity : It enhances the expression of antioxidant enzymes like glutathione peroxidase (GPX1), contributing to its protective effects against oxidative damage .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives:

-

The IC50 values for certain derivatives were found to be below 10 µM, indicating potent activity against cancer cells.

-

Specific derivatives like those substituted with diisopropylamino and morpholinyl groups showed selective cytotoxicity, with IC50 values of 12.688 µM and 6.543 µM against HCC1954 and HeLa cells, respectively .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

-

Inhibition of epithelial-mesenchymal transition (EMT) in breast cancer cells, which is critical for metastasis.

-

Upregulation of GPX1 expression leading to reduced levels of EMT markers such as N-cadherin and vimentin .

Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | <10 |

| Diisopropylamino derivative | HCC1954 | 12.688 |

| Morpholinyl derivative | HeLa | 6.543 |

科学研究应用

Anticancer Properties

Breast Cancer Treatment

AHI has shown promising results in the treatment of breast cancer (BC). A study conducted using RNA sequencing and bioinformatics analysis revealed that AHI inhibits epithelial-mesenchymal transition (EMT) in BC cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism was confirmed through various experimental techniques, including Western blotting and confocal immunofluorescence analysis. The findings indicated that AHI not only reduced tumor growth in vivo but also improved the overall survival rates of patients with high GPX1 expression levels .

Hepatocellular Carcinoma (HCC)

Another significant application of AHI is in the treatment of hepatocellular carcinoma. Research demonstrated that AHI suppresses tumor proliferation, invasion, and metastasis in HCC cells through the PI3K/AKT signaling pathway. In vitro experiments confirmed its efficacy, suggesting that AHI could be a potential therapeutic agent for HCC .

Metabolic Disorders

Diabetes and Periodontitis

AHI has been studied for its effects on diabetes-related complications, particularly periodontitis. In animal models, AHI administration resulted in reduced blood glucose levels and improved periodontal tissue health compared to control groups. The treatment led to decreased osteoclast activity and increased osteoblast numbers, indicating a potential role in managing diabetes-induced bone loss .

Mechanistic Insights

The mechanisms by which AHI exerts its effects are multifaceted:

- Gene Regulation : AHI influences gene expression related to cell proliferation and apoptosis, particularly through pathways involving GPX1 and PI3K/AKT.

- Cellular Signaling : It modulates various signaling pathways that are crucial for cancer progression and metabolic regulation.

Data Summary

| Application | Disease Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | Cancer | Enhances GPX1 expression | Inhibits EMT; reduces tumor growth |

| Hepatocellular Carcinoma | Cancer | Suppresses PI3K/AKT signaling | Reduces proliferation and metastasis |

| Diabetes | Metabolic Disorder | Regulates blood glucose levels | Improves periodontal health; reduces osteoclasts |

Case Studies

- Breast Cancer Study : A clinical trial involving 4T1 and MDA-MB-231 BC cell lines demonstrated that AHI significantly inhibited cell proliferation and induced apoptosis through enhanced GPX1 expression .

- Diabetes Model : In a rat model of diabetes, treatment with AHI improved metabolic parameters and periodontal health over a 12-week period, indicating its potential as an adjunct therapy for diabetic complications .

作用机制

无水淫羊藿素通过多个分子靶点和途径发挥其作用。 它抑制 P-糖蛋白的活性,P-糖蛋白是一种质膜转运蛋白,参与癌细胞的多药耐药 . 此外,它调节 PI3K-AKT 和 Nrf-2 等信号通路,这些通路对其抗炎和抗癌特性至关重要 .

类似化合物:

淫羊藿苷: 另一种来源于淫羊藿属的黄酮类化合物,以其抗癌和抗骨质疏松作用而闻名。

淫羊藿苷: 无水淫羊藿素的前体,广泛研究其治疗特性。

无水淫羊藿素的独特性: 无水淫羊藿素因其对 P-糖蛋白的强抑制效应及其调节多种信号通路的的能力而独一无二。 这使其成为开发新型治疗剂的有希望的候选者 .

相似化合物的比较

Icaritin: Another flavonoid derived from Epimedium, known for its anti-cancer and anti-osteoporotic effects.

Icariin: A precursor to anhydroicaritin, widely studied for its therapeutic properties.

Uniqueness of this compound: this compound is unique due to its potent inhibitory effects on P-glycoprotein and its ability to modulate multiple signaling pathways. This makes it a promising candidate for developing new therapeutic agents .

生物活性

Anhydroicaritin (AHI) is a flavonoid compound derived from traditional Chinese medicine, particularly from the plant Epimedium. It has garnered attention for its diverse biological activities, especially in cancer treatment and metabolic disorders. This article provides an in-depth exploration of the biological activities of AHI, focusing on its mechanisms of action, effects on various diseases, and relevant research findings.

Overview of this compound

AHI is structurally related to icariin and has been studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic benefits. Its potential therapeutic applications are primarily linked to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. Anti-Cancer Properties

AHI has shown significant anti-cancer effects in various studies:

- Breast Cancer : AHI inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells by enhancing the expression of glutathione peroxidase 1 (GPX1). This mechanism is crucial as GPX1 is associated with better prognosis in breast cancer patients. Studies demonstrated that AHI treatment led to increased E-cadherin and decreased vimentin levels, indicating reduced EMT and metastasis .

- Hepatocellular Carcinoma (HCC) : Research indicates that AHI suppresses tumor progression in HCC by inhibiting the PI3K/AKT signaling pathway. In vitro experiments showed that AHI reduced cell proliferation and invasion in HCC cells, highlighting its potential as a therapeutic agent against liver cancer .

2. Metabolic Effects

AHI has also been investigated for its effects on metabolic disorders:

- Obesity and Insulin Resistance : A study found that AHI improved diet-induced obesity and hyperlipidemia by suppressing the activation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. This suggests a role for AHI in managing metabolic syndrome .

Case Studies and Experimental Data

A summary of key findings from recent studies on AHI's biological activity is presented below:

Detailed Research Findings

- Inhibition of EMT : The study on breast cancer demonstrated that AHI enhances GPX1 expression, which correlates with improved survival rates in patients. The comprehensive bioinformatics analysis identified 128 AHI-related targets linked to breast cancer progression .

- PI3K/AKT Pathway Modulation : In HCC studies, AHI was shown to inhibit the activation of the PI3K/AKT signaling pathway, leading to decreased cell survival and increased apoptosis in cancer cells .

- Metabolic Benefits : Research indicated that AHI's modulation of SREBPs plays a significant role in managing lipid metabolism, thereby addressing obesity and insulin resistance effectively .

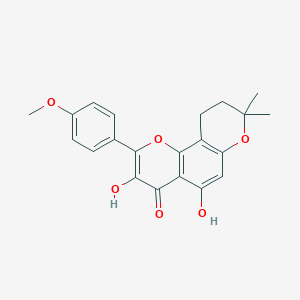

属性

IUPAC Name |

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHTBBOSVKORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316333 | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-86-7 | |

| Record name | β-Anhydroicaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Anhydroicaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。